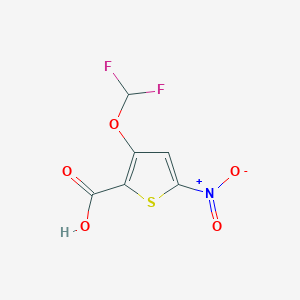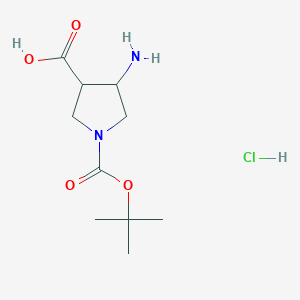
4-Iodo-2-isobutoxy-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-isobutoxy-5-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 4th position, an isobutoxy group at the 2nd position, and a methyl group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isobutoxy-5-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 2-isobutoxy-5-methylpyridine. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 4th position.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Iodo-2-isobutoxy-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the isobutoxy group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 4-amino-2-isobutoxy-5-methylpyridine or 4-thio-2-isobutoxy-5-methylpyridine.
Oxidation: Formation of 2-isobutoxy-5-methylpyridine-4-carboxylic acid.
Reduction: Formation of 2-isobutoxy-5-methylpyridine.
科学的研究の応用
4-Iodo-2-isobutoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Iodo-2-isobutoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2-Chloro-4-iodo-5-methylpyridine: Similar structure but with a chlorine atom instead of an isobutoxy group.
4-Iodo-2-methoxy-5-methylpyridine: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Iodo-2-ethoxy-5-methylpyridine: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
4-Iodo-2-isobutoxy-5-methylpyridine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. The bulkiness and electronic properties of the isobutoxy group can affect the compound’s interactions with other molecules, making it distinct from its analogs with different substituents.
特性
分子式 |
C10H14INO |
|---|---|
分子量 |
291.13 g/mol |
IUPAC名 |
4-iodo-5-methyl-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
InChIキー |
MCSHBXVFXIECHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1I)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)

![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)









